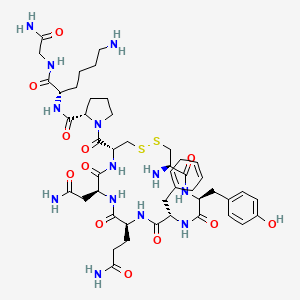
1,1'-Bis(4-cyanophenyl)-4,4'-bipyridin-1-ium diperchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium diperchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of cyanophenyl groups attached to a bipyridine core, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
The synthesis of 1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium diperchlorate typically involves the reaction of 4-cyanobenzyl chloride with 4,4’-bipyridine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium diperchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced bipyridine derivatives.
Substitution: The cyanophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium diperchlorate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium diperchlorate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical reactivity. These complexes can participate in various catalytic processes, leading to the formation of desired products .
Vergleich Mit ähnlichen Verbindungen
1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium diperchlorate can be compared with other similar compounds, such as:
- 1,1’-Bis(4-aminophenyl)-4,4’-bipyridine-1,1’-diium chloride
- 1,1’-Bis(4-bromophenyl)-4,4’-bipyridine-1,1’-diium chloride
- 1,1’-Bis(4-carboxyphenyl)-4,4’-bipyridine-1,1’-diium chloride
These compounds share a similar bipyridine core but differ in the substituents attached to the phenyl rings. The unique properties of 1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium diperchlorate arise from the presence of cyanophenyl groups, which impart distinct electronic and steric effects .
Eigenschaften
CAS-Nummer |
72046-05-0 |
|---|---|
Molekularformel |
C24H16Cl2N4O8 |
Molekulargewicht |
559.3 g/mol |
IUPAC-Name |
4-[4-[1-(4-cyanophenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]benzonitrile;diperchlorate |
InChI |
InChI=1S/C24H16N4.2ClHO4/c25-17-19-1-5-23(6-2-19)27-13-9-21(10-14-27)22-11-15-28(16-12-22)24-7-3-20(18-26)4-8-24;2*2-1(3,4)5/h1-16H;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI-Schlüssel |
TVVHUEAAWQPZRY-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC=C1C#N)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)C#N.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


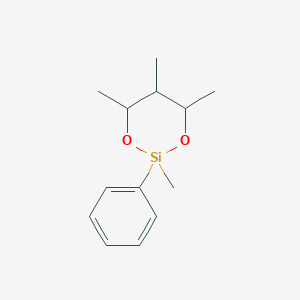

![[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane](/img/structure/B14476421.png)
![2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B14476422.png)
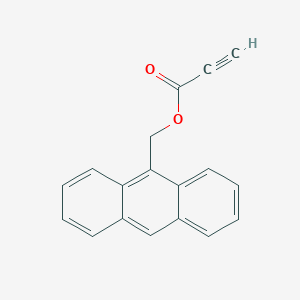
![3,3'-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine)](/img/structure/B14476426.png)
![{[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid](/img/structure/B14476428.png)
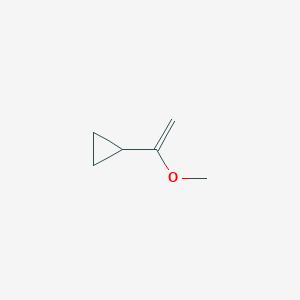



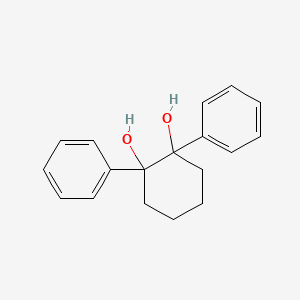
![(NE)-N-[2,3-bis(hydroxyimino)cyclohexylidene]hydroxylamine](/img/structure/B14476482.png)
